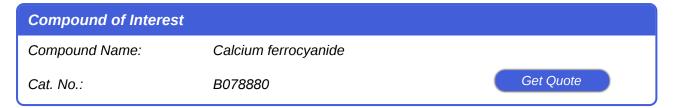


# Toxicological Profile of Calcium Ferrocyanide (E538): An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Calcium ferrocyanide (E538) is an approved food additive in the European Union, primarily used as an anti-caking agent in salt and salt substitutes. As a member of the ferrocyanide group of compounds, its toxicological profile has been evaluated by major international regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). This technical guide provides a comprehensive overview of the toxicological data for calcium ferrocyanide, focusing on key endpoints such as acceptable daily intake, acute and chronic toxicity, metabolism, genotoxicity, carcinogenicity, and reproductive and developmental effects. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

**Calcium ferrocyanide** is the calcium salt of the hexacyanoferrate(II) ion.



Property	Value
Chemical Formula	Ca <sub>2</sub> [Fe(CN) <sub>6</sub> ]
Molar Mass	292.11 g/mol
Appearance	Yellowish crystalline powder
Solubility	Soluble in water
E Number	E538
Synonyms	Calcium hexacyanoferrate(II), Yellow prussiate of lime

# Regulatory Status and Acceptable Daily Intake (ADI)

Regulatory bodies have established a group Acceptable Daily Intake (ADI) for ferrocyanides (sodium, potassium, and **calcium ferrocyanide**), expressed as the ferrocyanide ion.[1][2][3][4] [5] This group ADI is based on the conclusion that the toxicity is attributable to the ferrocyanide ion itself.

Regulatory Body	ADI Value (as ferrocyanide ion)	Year Established/Re- evaluated
EFSA	0.03 mg/kg bw/day	2018
JECFA	0-0.025 mg/kg bw/day	1974

# **Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion**

Studies on ferrocyanides indicate low absorption from the gastrointestinal tract in both humans and animals.[1][4][5] There is no evidence of accumulation in the human body.[1][4] The ferrocyanide ion is chemically very stable due to the strong bond between the iron and cyanide ions, meaning it does not readily release free cyanide in the body.[6] In acidic conditions, such as in the stomach, the release of hydrogen cyanide is not considered to be significant. The primary route of excretion for absorbed ferrocyanide is via the kidneys.[3]



# **Toxicological Endpoints**

The toxicological profile of **calcium ferrocyanide** has been established through a series of studies, primarily using sodium ferrocyanide as the test substance, with the results extrapolated to the entire group of ferrocyanides.

## **Acute Toxicity**

Ferrocyanides exhibit low acute oral toxicity.[5]

Species	Route	LD <sub>50</sub>
Rat	Oral	> 2000 mg/kg bw

Note: Specific LD<sub>50</sub> data for **calcium ferrocyanide** is not readily available; the value is based on the low toxicity of the ferrocyanide group.

## **Subchronic and Chronic Toxicity**

The primary target organ for ferrocyanide toxicity is the kidney.[1][4][5]



Study Type	Species	Duration	NOAEL	Key Findings
Chronic Toxicity	Rat	2 years	4.4 mg sodium ferrocyanide/kg bw/day (equivalent to 3.0 mg ferrocyanide ion/kg bw/day)	Increased cell excretion in urine at higher doses, indicative of occasional, transient kidney toxicity. No carcinogenic effects were observed.[3][5]
Subchronic Toxicity	Rat	13 weeks	-	Higher kidney weight, tubular damage, and granular and calcified deposits at high doses.
Subchronic Toxicity	Dog	13 weeks	25 mg sodium ferrocyanide/kg bw/day	No adverse effects observed.

# Genotoxicity

Ferrocyanides are not considered to be a genotoxic concern.[1][4][5] A battery of in vitro and in vivo tests has been conducted.

Assay Type	System	Result
Ames Test	Salmonella typhimurium	Negative
Chromosome Aberration Test	In vitro	Negative
In vivo Micronucleus Test	Rodent	Negative

# Carcinogenicity



Long-term studies in rats have not shown any evidence of carcinogenicity for ferrocyanides.[1] [4][5]

# **Reproductive and Developmental Toxicity**

A prenatal developmental toxicity study did not indicate any adverse effects on fetal development, even at high doses.

Study Type	Species	NOAEL	Key Findings
Prenatal Developmental Toxicity	Rat	1,000 mg sodium ferrocyanide/kg bw/day (highest dose tested)	No adverse effects on development were observed.[1][4][5]

# **Experimental Protocols**

Detailed experimental protocols for the key toxicological studies are based on internationally recognized OECD guidelines. While the specific study reports are not publicly available, the methodologies would have followed these standardized procedures.

# Chronic Toxicity Study (based on OECD Guideline 452) Chronic Toxicity Study Workflow

#### Methodology:

- Test Species: Rats (specific strain as per study report).
- Group Size: Approximately 20 males and 20 females per dose group.
- Administration: Sodium ferrocyanide administered in the diet for a period of 2 years.
- Dose Levels: A control group and at least three dose levels.
- Observations: Daily clinical observations, weekly measurement of body weight and food consumption.
- Clinical Pathology: Periodic blood sampling for hematology and clinical chemistry analysis.



- Urinalysis: Periodic urine collection to assess kidney function.
- Pathology: Full necropsy of all animals at the end of the study. Histopathological examination
  of a comprehensive set of organs and tissues, with special attention to the kidneys.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the absence of treatment-related adverse effects.

# Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

**Developmental Toxicity Study Workflow** 

### Methodology:

- Test Species: Rats (specific strain as per study report).
- Group Size: Sufficient number of mated females to yield approximately 20 pregnant dams per group.
- Administration: Sodium ferrocyanide administered orally (gavage) to pregnant females, typically during the period of organogenesis.
- Dose Levels: A control group and at least three dose levels, up to a limit dose of 1,000 mg/kg bw/day.
- Maternal Observations: Monitoring of clinical signs, body weight, and food consumption throughout pregnancy.
- Fetal Examination: At termination (prior to birth), fetuses are examined for external, visceral, and skeletal abnormalities.
- Endpoint: The NOAEL for maternal and developmental toxicity is established.

### **Genotoxicity Testing Battery**

Genotoxicity Assessment Workflow

Methodologies:



- Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471): This test assesses the
  ability of the substance to induce gene mutations in several strains of Salmonella
  typhimurium and Escherichia coli. The test is conducted with and without a metabolic
  activation system (S9 mix).
- In Vitro Chromosome Aberration Test (OECD Guideline 473): This assay evaluates the
  potential of the test substance to cause structural chromosomal damage in cultured
  mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes), both with and
  without metabolic activation.
- In Vivo Micronucleus Test (OECD Guideline 474): This test is performed in rodents (e.g., mice or rats) to assess chromosomal damage in bone marrow cells by detecting the formation of micronuclei in developing erythrocytes.

### **Human Data**

The use of ferrocyanides as an anti-caking agent in salt results in very low levels of exposure for the general population.[7] EFSA's exposure assessment concluded that dietary exposure to ferrocyanides is well below the established ADI and, therefore, not of safety concern.[1][4][7] There are no reports of adverse effects in humans from the consumption of **calcium ferrocyanide** as a food additive.

## Conclusion

Based on the comprehensive toxicological data available, **calcium ferrocyanide** (E538), as part of the group of ferrocyanides, is considered to be of low toxicity. The established group ADI of 0.03 mg/kg bw/day (expressed as ferrocyanide ion) is well above the estimated dietary exposure. The ferrocyanide ion is poorly absorbed and does not accumulate in the body. It is not genotoxic, carcinogenic, or a reproductive/developmental toxicant at relevant exposure levels. The primary target organ for high-dose toxicity is the kidney, with a clear NOAEL established from a chronic toxicity study in rats. At the currently authorized use levels in food, **calcium ferrocyanide** is not considered to pose a safety concern to human health.

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